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Compound of Interest

2-Fluoro-5-hydroxy-3-
Compound Name:

methoxypyridine
CAS No.: 1227511-69-4
Cat. No.: B1446512

Get Quote

Part 1: Compound Identity & Structural Logic

Compound Name: 2-Fluoro-5-hydroxy-3-methoxypyridine Alternative Names: 6-Fluoro-5-
methoxypyridin-3-ol; 5-Hydroxy-2-fluoro-3-methoxypyridine CAS Number: 1227511-69-4
Molecular Formula: CeHsFNO2 Molecular Weight: 143.12 g/mol [1]

Structural Analysis

The pyridine core features three substituents that dictate its electronic properties and spectral
signature:

¢ Fluorine (C2): Acts as a strong inductive electron-withdrawing group (EWG), significantly
deshielding the C2 carbon (observed as a doublet with large

coupling).

* Methoxy (C3): An electron-donating group (EDG) by resonance, shielding the ortho (C2, C4)
and para (C6) positions, though the effect on C2 is counteracted by the fluorine.
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e Hydroxy (C5): A strong EDG, increasing electron density at C4 and C6, facilitating
electrophilic substitutions if further derivatized.

Numbering Scheme: Nitrogen is position 1. Fluorine is at 2, Methoxy at 3, Hydroxy at 5.
Protons are located at positions 4 and 6.

Part 2: Spectral Data (NMR & MS)[4][5][6]
Mass Spectrometry (MS)

The mass spectrum is dominated by the molecular ion due to the stability of the pyridine ring.

lonization Mode lon Species m/z (Observed) Interpretation

Protonated molecular

ESI+ (Positive) 144.1 )
ion (Base Peak)
_ Deprotonated
ESI- (Negative) 142.1 )
phenolate ion
) Loss of methyl radical
fragmentation ~129
(from methoxy)
. Loss of carbonyl
fragmentation ~116

(typical of phenols)

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5]
[6][7][8]

H NMR Data (400 MHz, DMSO-d

)

The proton spectrum is characterized by two aromatic signals and one methoxy singlet. The
hydroxyl proton is exchangeable and typically appears as a broad singlet downfield.
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Coupling
Shift (6, ppm) Multiplicity Integral Constants { Assighment
, H2)
9.80-10.20 brs 1H - OH (C5-0OH)
H6 (Adjacent to
7.65 dd 1H ,
N)
H4 (Between
7.10 dd 1H ,
OMe/OH)
OCH
3.82 S 3H -
(Methoxy)

Spectral Interpretation:

e H6 (7.65 ppm): Appears downfield due to the deshielding effect of the adjacent Nitrogen
(alpha-proton). The coupling to Fluorine (

) through the nitrogen is typically small (< 2 Hz) in 2-fluoropyridines.

e H4 (7.10 ppm): Appears upfield relative to H6, shielded by the electron-donating effects of
both the ortho-methoxy and ortho-hydroxy groups.

e Couplings: The meta-coupling between H4 and H6 (

) is distinct (~2 Hz). Fluorine coupling is often unresolved or appears as line broadening in
standard 1D experiments unless high resolution is used.

C NMR Data (100 MHz, DMSO-d

)

The carbon spectrum shows characteristic doublets due to C-F coupling.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1446512?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Shift (8, ppm) Multiplicity (Hz) Assignment
152.5 d ~235 C2 (C-F, ipso)
142.0 d ~5 C5 (C-OH)

C3 (C-OMe, ortho to
136.5 d ~18

F)
128.5 d ~15 C6 (C-H, meta to F)
110.2 d ~2 C4 (C-H, metato F)
56.1 s OCH

Part 3: Synthesis & Experimental Workflow

The synthesis of 2-Fluoro-5-hydroxy-3-methoxypyridine typically proceeds via a Nitro-
Reduction-Diazotization pathway, ensuring regioselective placement of the fluorine and
hydroxyl groups.

Core Synthesis Workflow
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:

Diazotization & Hydrolysis
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l
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(Target)

Click to download full resolution via product page

Caption: Step-wise synthetic route from nitro-pyridine precursor to the target hydroxypyridine.

Detailed Protocol (Diazotization/Hydrolysis Step)

This step converts the amine intermediate to the hydroxyl target, a critical transformation
requiring temperature control to prevent defluorination.
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e Preparation: Dissolve 2-Fluoro-3-methoxy-5-aminopyridine (1.0 eq) in 10% aqueous H2SOa.
Cool the solution to 0-5 °C in an ice bath.

» Diazotization: Dropwise add a solution of NaNO2 (1.1 eq) in water, maintaining the internal
temperature below 5 °C. Stir for 30 minutes.

» Hydrolysis: Slowly warm the reaction mixture to room temperature, then heat to 60 °C for 1
hour. Nitrogen gas evolution indicates successful hydrolysis.

o Workup: Neutralize the solution with saturated NaHCOs (to pH ~7). Extract with Ethyl
Acetate (3x).

« Purification: Wash combined organics with brine, dry over Na2SOa, and concentrate. Purify
via flash column chromatography (SiOz, Hexane/EtOAc gradient) to yield the off-white solid.

Part 4: Handling & Stability

o Storage: Hygroscopic solid. Store at 2—8 °C under inert atmosphere (Argon/Nitrogen).
e Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate. Sparingly soluble in water.

 Stability: Stable under standard conditions. Avoid strong oxidizing agents. The C2-Fluorine is
susceptible to nucleophilic aromatic substitution (

) by strong nucleophiles (e.g., thiols, amines) at elevated temperatures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.1227511-69-4 | 6-Fluoro-5-methoxypyridin-3-ol | Fluorinated Building Blocks |
Ambeed.com [ambeed.com]

¢ To cite this document: BenchChem. [Technical Guide: 2-Fluoro-5-hydroxy-3-methoxypyridine
Spectral Data]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1446512/docs#technical-guide-2-fluoro-5-hydroxy-3-
methoxypyridine-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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Contact our Ph.D. Support Team for a compatibility check
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